Welcome to the BenchChem Online Store!
molecular formula C7H10O3 B146770 3,3-Dimethylglutaric anhydride CAS No. 4160-82-1

3,3-Dimethylglutaric anhydride

Cat. No. B146770
M. Wt: 142.15 g/mol
InChI Key: HIJQFTSZBHDYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084168B2

Procedure details

A solution of 3,3-dimethylglutaric anhydride in dry THF (60 cm3) was added over 30 min. to lithium aluminum hydride in dry THF (300 cm3) under nitrogen at 0° C. The mixture was then brought gradually up-to reflux. After 3 h, the mixture was cooled, treated with water (3.3 cm3), sodium hydroxide solution (15%, 3.3 cm3) and water (9.9 cm3). The mixture was then filtered, the precipitate extracted with EtOAc (×3), and the combined organics evaporated to afford 3,3-dimethyl-1,5-pentanediol (quantitative yield); 1H NMR (CDCl3) δ 0.95 (s, 6H), 1.57 (t, 4H, J=6.3 Hz), 3.75 (t, 4H, J=6.3 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:8][C:7](=O)[O:6][C:4](=[O:5])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH3:1][C:2]([CH3:10])([CH2:8][CH2:7][OH:6])[CH2:3][CH2:4][OH:5] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)OC(C1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.9 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then brought gradually up-to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
the precipitate extracted with EtOAc (×3)
CUSTOM
Type
CUSTOM
Details
the combined organics evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CCO)(CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.